Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
“4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” is a complex organic compound that features multiple functional groups, including an amino group and several hydroxyl groups. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:
Amino Group Introduction: This can be achieved through reductive amination or nucleophilic substitution reactions.
Hydroxyl Group Addition: Hydroxyl groups can be introduced via oxidation reactions or through the use of protecting groups followed by deprotection.
Industrial Production Methods
In an industrial setting, the production of such compounds may involve:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of multiple hydroxyl groups can enhance solubility and bioavailability.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. The amino and hydroxyl groups can interact with biological targets, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their reactivity and functional groups make them valuable in various chemical processes.
Mechanism of Action
The mechanism of action of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl) analogs: Compounds with similar structures but different substituents.
Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars and sugar alcohols.
Amino alcohols: Compounds containing both amino and hydroxyl groups.
Uniqueness
The uniqueness of “4-amino-8-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)” lies in its specific stereochemistry and the combination of functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15N5O6 |
---|---|
Molecular Weight |
337.29 g/mol |
IUPAC Name |
4-amino-8-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)/t5-,8-,9-,13+/m1/s1 |
InChI Key |
SPBWHPXCWJLQRU-MAGZKSAMSA-N |
Isomeric SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N |
Canonical SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N |
Origin of Product |
United States |
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